molecular formula C16H23NO3 B10875019 2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide

Cat. No.: B10875019
M. Wt: 277.36 g/mol
InChI Key: KHFJKEAAVQEAPJ-UHFFFAOYSA-N
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Description

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with a cyclopropane ring attached to a carboxamide group The compound also features a butyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a butyl group, and a 3,4-dimethoxyphenyl group

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-butyl-N-(3,4-dimethoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO3/c1-4-5-6-11-9-13(11)16(18)17-12-7-8-14(19-2)15(10-12)20-3/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,17,18)

InChI Key

KHFJKEAAVQEAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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